Hexamethylenediamine sebacate
Description
Structure
2D Structure
Properties
IUPAC Name |
decanedioic acid;hexane-1,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.C6H16N2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5-3-1-2-4-6-8/h1-8H2,(H,11,12)(H,13,14);1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJUZWOHLHBWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CCCN)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52349-39-0, 6422-99-7, 9011-52-3 | |
| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52349-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6422-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Decanedioic acid, polymer with 1,6-hexanediamine | |
| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027626 | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6422-99-7, 9011-52-3 | |
| Record name | Hexamethylenediamine sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009011523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, polymer with 1,6-hexanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanedioic acid, compd. with 1,6-hexanediamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2027626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sebacic acid, compound with hexane-1,6-diamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHYLENEDIAMINE SEBACATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62G464KX7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Hexamethylenediamine Sebacate
Polycondensation Reaction Pathways of Hexamethylenediamine (B150038) with Sebacic Acid
The industrial synthesis of hexamethylenediamine sebacate (B1225510) is predominantly carried out using a solvent-free melt polycondensation process. This methodology is favored for its efficiency and reduced environmental impact due to the absence of solvents. The reaction involves heating a stoichiometric mixture of hexamethylenediamine and sebacic acid to elevated temperatures, typically in the range of 200–250°C. This high-temperature environment serves two primary purposes: it melts the reactants, allowing for sufficient mobility and contact for the reaction to occur, and it facilitates the continuous removal of water, which is a byproduct of the condensation reaction. Driving off the water is crucial as it shifts the reaction equilibrium towards the formation of the high molecular weight polymer. The process is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidation of the reactants at high temperatures. The initial stage often involves the formation of the hexamethylenediamine sebacate salt at a slightly lower temperature range (160–200°C) before advancing to the final polymerization stage at higher temperatures (220–250°C).
To enhance the rate of polycondensation and achieve high molecular weight polymers within a reasonable timeframe, catalytic systems are often employed in the synthesis of this compound. While the polyamidation can proceed without a catalyst, their use is common practice to improve process efficiency. acs.org These catalysts function by lowering the activation energy of the reaction between the amine and carboxylic acid groups, thereby accelerating the formation of amide bonds. Various compounds have been investigated for their catalytic activity in polyamide synthesis.
Phosphoric acid and its derivatives are recognized as effective catalysts in the synthesis of polyamides, including those derived from hexamethylenediamine. google.com These catalysts can be used to significantly increase the relative viscosity of the resulting polymer, which is an indicator of higher molecular weight. google.com Compounds such as ortho-phosphoric acid and meta-phosphoric acid can be added to the reaction mixture to accelerate the polymerization process. google.com In some processes, phosphoric acid is used at concentrations between 0.01 to 1.5 wt.% to achieve the desired catalytic effect. google.com The use of a solid phosphoric acid (SPA) catalyst has also been explored, demonstrating high efficiency in related polyamide processes and offering benefits such as reduced corrosion risks and easier separation from the product compared to liquid acid catalysts. acs.org
Table 1: Research Findings on Phosphoric Acid Derivative Catalysis in Polyamide Synthesis
| Catalyst Type | Polyamide Type | Key Finding | Reference |
|---|---|---|---|
| Ortho-phosphoric acid, meta-phosphoric acid | Aliphatic Polyamide | Increases relative viscosity from 30-70 to over 100. | google.com |
| Phosphoric Acid (85%) | Dimer Acid Polyamide | Used to treat crude product mixture and remove catalyst residue. | mdpi.com |
| Solid Phosphoric Acid (SPA) | Polyamide 6 (Hydrolysis) | Achieved nearly 100% hydrolysis degree, indicating efficacy in influencing the amide bond. | acs.org |
Titanium-based compounds are another important class of catalysts used in polycondensation reactions. They are known for their high catalytic activity and are considered environmentally more benign compared to some heavy metal catalysts. rsc.org Titanium catalysts, such as titanium-isopropoxide (TIPT), have been shown to be highly active in the melt polycondensation of other polyamides, yielding high molecular weight polymers at very low catalyst loadings. rsc.org Group IV metal catalysts, including titanium, exhibit a strong affinity for catalyzing the amidation of carboxylic acids and esters. rsc.org In polyester (B1180765) synthesis, titanium catalysts are preferred for producing polymers with good thermal stability and color properties. google.com Their effectiveness extends to the ring-opening polymerization of lactones to form polyesters, where they demonstrate high efficiency and control over the polymer structure. nih.gov
Table 2: Research Findings on Titanium-Based Catalysis in Polycondensation
| Catalyst Type | Polymer Type | Key Finding | Reference |
|---|---|---|---|
| Titanium-based catalysts | Furan-based Polyamide (PA6F) | Highly active and environmentally benign; yields high molecular weight polymer. | rsc.org |
| Mono-Cp'-Ti Catalytic Systems | Syndiotactic Polystyrene | Exhibit significantly higher catalytic activity and stereoselectivity compared to Zirconium-based catalysts. | nih.gov |
| Titanium phenoxide | Poly(ε-caprolactone) | Effective initiator for continuous polymerization in a twin-screw extruder; temperature is a strong factor. | researchgate.net |
Optimizing reaction conditions is critical for the efficient and economical production of this compound with desired properties. Key parameters that are manipulated include temperature, pressure, reaction time, and the stoichiometric balance of the monomers. The goal of optimization is typically to maximize the molecular weight of the polymer, minimize reaction time, and ensure high purity of the final product. In continuous processes like reactive extrusion, residence time and screw speed are additional variables that must be controlled. researchgate.net
Temperature is one of the most influential parameters in the synthesis of this compound via melt polycondensation. The process generally employs a staged temperature profile to optimize both the initial salt formation and the subsequent polymerization. The reaction efficiency is highly dependent on maintaining the appropriate temperature at each stage.
Table 3: Influence of Temperature on this compound Synthesis Stages
| Stage | Temperature Range (°C) | Primary Purpose | Influence on Efficiency | Reference |
|---|---|---|---|---|
| Salt Formation | 160–200 | Formation of the stoichiometric salt of hexamethylenediamine and sebacic acid. | Ensures proper monomer ratio for high molecular weight polymer formation. |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| Hexamethylenediamine |
| Sebacic Acid |
| This compound |
| Nylon 6,10 |
| Water |
| Nitrogen |
| Phosphoric Acid |
| Ortho-phosphoric acid |
| Meta-phosphoric acid |
| Alkali metal hypophosphite |
| Organic phosphite |
| Titanium-isopropoxide (TIPT) |
| Zirconium |
| Syndiotactic Polystyrene |
| Titanium phenoxide |
| Poly(ε-caprolactone) |
| Polylactide |
| Dimer Acid |
| Polyamide 6 |
| Nylon 66T |
Optimization of Reaction Conditions for this compound Formation
Strategic Removal of By-products to Drive Reaction Equilibrium
The synthesis of this compound, a precursor to Nylon 6,10, is a polycondensation reaction between hexamethylenediamine and sebacic acid. A critical aspect of this process is the strategic removal of the primary by-product, water, to shift the reaction equilibrium towards the formation of the polymer. This is typically achieved by conducting the reaction at elevated temperatures, often between 200–250°C, under a solvent-free or melt-polycondensation condition. The high temperature facilitates the continuous evaporation of water, thereby driving the reaction forward to achieve a high molecular weight polymer.
To prevent oxidation of the reactants at these high temperatures, the reaction is carried out under an inert atmosphere, such as nitrogen or argon. In addition to water, other potential by-products or impurities, such as cyclic monomers or oligomers, can form. Their removal is crucial for obtaining a high-purity product with the desired mechanical and thermal properties. Techniques like distillation and crystallization are often employed in industrial settings to purify the final this compound salt.
The efficiency of by-product removal directly impacts the reaction kinetics and the final polymer characteristics. Inadequate water removal can lead to a lower degree of polymerization and, consequently, inferior material properties. Therefore, process optimization often focuses on designing reactor systems and operating conditions that maximize the efficiency of water removal.
Industrial-Scale Production Methodologies for this compound
On an industrial scale, the production of this compound is typically carried out in large-scale reactors designed for continuous or semi-continuous operation. The process begins with the precise stoichiometric feeding of the two primary monomers, hexamethylenediamine and sebacic acid, into the reactor. The reaction is a melt-polycondensation process, meaning it is conducted without a solvent at temperatures high enough to keep the reactants and the resulting polymer in a molten state, generally in the range of 200–250°C.
To accelerate the reaction and achieve the desired molecular weight within a reasonable timeframe, catalysts may be employed. While the specific catalysts are often proprietary, phosphoric acid derivatives and titanium-based catalysts have been mentioned in the literature. The reaction is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation of the polymer at the high operating temperatures and to aid in the removal of water vapor.
The continuous removal of the water by-product is paramount to drive the polymerization reaction to completion. This is often achieved through a combination of high temperatures and reduced pressure or vacuum application in the later stages of the reaction. The molten polymer is then extruded from the reactor, cooled, and pelletized for further processing. Quality control is maintained through advanced monitoring and control systems that ensure consistent reaction conditions and product specifications.
| Parameter | Typical Range/Value | Purpose |
| Reactants | Hexamethylenediamine, Sebacic Acid | Monomers for polycondensation |
| Reaction Type | Melt-polycondensation | Solvent-free process |
| Temperature | 200–250°C | Maintain molten state, facilitate water removal |
| Atmosphere | Inert (Nitrogen/Argon) | Prevent oxidation |
| Catalysts | Phosphoric acid derivatives, Titanium-based catalysts | Increase reaction rate |
| By-product Removal | Continuous evaporation/distillation | Drive reaction equilibrium |
| Final Product Form | Pellets | Ease of handling and further processing |
Novel Synthetic Routes and Advanced Process Intensification
Reactive Extrusion Techniques for this compound Precursors
Reactive extrusion (REX) is an emerging technology that combines the processes of polymerization and polymer shaping into a single, continuous operation. This technique offers significant advantages over traditional batch or semi-batch processes, including reduced reaction times, lower energy consumption, and enhanced process control. For the synthesis of precursors like this compound, reactive extrusion can be a highly efficient method.
In a reactive extrusion process for polyamide synthesis, a solid mixture of the dicarboxylic acid (sebacic acid) and the diamine (hexamethylenediamine) is fed into a co-rotating twin-screw extruder. researchgate.net The extruder barrel is heated to temperatures ranging from 150 to 400°C, initiating the polycondensation reaction. researchgate.net The screw design provides intense mixing and devolatilization, effectively removing the water by-product through venting ports and driving the reaction towards high conversion. researchgate.net The residence time in the extruder can be precisely controlled, ranging from a few seconds to several minutes, which is a significant reduction compared to conventional batch reactors. researchgate.net
Research has shown that reactive extrusion can be successfully employed for the synthesis of polyesters, such as poly(hexamethylene sebacate), achieving a number average molar mass of 21,100 g/mol ⁻¹ in approximately 14 minutes, a drastic reduction from the roughly 360 minutes required in a classical batch reactor. researchgate.net This demonstrates the potential of REX for the rapid and continuous production of high-molecular-weight polymers. Catalysts, such as para-toluenesulphonic acid (PTSA) and n-butylhydroxyoxostannane (BuSnOOH), can be incorporated to facilitate the reaction within the short residence time of the extruder. researchgate.net
Exploration of Alternative Monomer Precursors for this compound Synthesis
The pursuit of more sustainable and bio-based polymers has led to the exploration of alternative precursors for the synthesis of polyamides like Nylon 6,10. While hexamethylenediamine and sebacic acid are the conventional monomers, research is ongoing to source these or similar monomers from renewable feedstocks.
Bio-based Hexamethylenediamine: Traditionally derived from petroleum feedstocks, hexamethylenediamine (HMD) can now be produced from renewable resources. google.com One approach involves the conversion of biomass-derived muconic acid to 1,6-hexanediol, which is then aminated to yield HMD. google.com Another innovative route involves the de novo biosynthesis of HMD directly from glucose using metabolically engineered Escherichia coli. acs.org Furthermore, L-lysine, a major fermentation product, is being investigated as a starting material for HMD production through a one-carbon elongation cycle. nih.gov
Bio-based Sebacic Acid: Sebacic acid is primarily derived from castor oil, a renewable resource. penpet.com The ricinoleic acid present in castor oil is split using sodium hydroxide (B78521) to produce sodium sebacate, which is then acidified to yield sebacic acid. penpet.com Fermentation processes are also being explored as a potential route for sebacic acid production. penpet.com
Polymerization Science and Polyamide Derivatization from Hexamethylenediamine Sebacate
Hexamethylenediamine (B150038) Sebacate (B1225510) as a Monomer in Polyamide (Nylon 6,10) Synthesis
Hexamethylenediamine sebacate, also known as SG-salt, is the precursor salt formed from the reaction of hexamethylenediamine (HMD) and sebacic acid. This salt is a crucial monomer in the synthesis of Polyamide 6,10 (Nylon 6,10), a high-performance polymer. The designation "6,10" signifies the number of carbon atoms derived from each monomer: six from hexamethylenediamine and ten from sebacic acid. studylib.neteuroplas.com.vn The synthesis of the polymer occurs through a process called polycondensation, where the monomers react to form long-chain polyamides while eliminating a small molecule, typically water, as a byproduct. libretexts.org
The industrial production of Nylon 6,10 often utilizes the salt of hexamethylenediamine and sebacic acid to ensure a precise 1:1 stoichiometric ratio between the diamine and diacid functional groups, which is critical for achieving a high molecular weight polymer. researchgate.net This salt can be subjected to thermal polymerization in a melt-polycondensation process at elevated temperatures, typically between 220–250°C, to form Nylon 6,10. Alternatively, the polymerization can be carried out via interfacial polymerization, where hexamethylenediamine (dissolved in an aqueous phase) reacts with a derivative of sebacic acid, such as sebacoyl chloride (dissolved in an immiscible organic solvent). studylib.netillinois.eduyoutube.com The long aliphatic chain from the sebacic acid component imparts flexibility and lower moisture absorption to the resulting polyamide compared to other nylons like Nylon 6,6. europlas.com.vn
Polycondensation Kinetics and Reaction Mechanisms in Polyamide 6,10 Formation
The formation of the amide bonds that constitute the backbone of Nylon 6,10 is a classic example of nucleophilic acyl substitution. studylib.netquizlet.com In this reaction, the nucleophilic amine group (-NH2) at the end of a hexamethylenediamine molecule attacks the electrophilic carbonyl carbon of the carboxylic acid group (or its more reactive derivative, an acid chloride) on a sebacic acid molecule. studylib.net
The mechanism proceeds as follows:
The lone pair of electrons on the nitrogen atom of the amine group attacks the carbonyl carbon.
This leads to the formation of a tetrahedral intermediate.
The intermediate then collapses, reforming the carbonyl double bond and eliminating a leaving group. studylib.net
When using sebacoyl chloride in interfacial polymerization, the leaving group is a chloride ion (Cl-). The initial product is a protonated amide, which then loses a proton to form the neutral, stable amide linkage (-CO-NH-). studylib.net The hydrochloric acid (HCl) generated as a byproduct is typically neutralized by a base, such as sodium hydroxide (B78521) (NaOH), present in the aqueous phase to prevent side reactions. studylib.netweebly.com In melt polycondensation using sebacic acid, the leaving group is a hydroxyl group (-OH), which combines with a proton to form water. This repeated formation of amide linkages between the difunctional monomers results in the long polymer chains of Nylon 6,10. weebly.com
The outcome of the polymerization process to form Polyamide 6,10 is highly dependent on several key reaction parameters.
Stoichiometry: A precise equimolar balance (1:1 ratio) of the diamine and diacid functional groups is fundamental to achieving a high molecular weight polymer. researchgate.net Any deviation from this stoichiometry leads to an excess of one type of functional group once the other is consumed, resulting in chain termination and thus limiting the polymer's molecular weight. researchgate.net The use of the pre-formed this compound salt is an effective method to ensure this 1:1 ratio is maintained, especially in melt polymerization, as it prevents the more volatile diamine from evaporating at high reaction temperatures. researchgate.net In interfacial polymerization, stoichiometry is automatically achieved at the interface where the monomers diffuse and react. blogspot.com
Reaction Temperature: Temperature significantly affects the kinetics of polycondensation. In melt polycondensation, temperatures are typically elevated (e.g., 200–250°C) to keep the polymer molten and to facilitate the removal of the water byproduct, which drives the equilibrium reaction toward the formation of the polymer. The rate of polycondensation generally increases with higher temperatures. researchgate.net
Catalysts: While the reaction can proceed without them, catalysts such as phosphoric acid derivatives can be used to accelerate the polycondensation process, enabling the formation of high-molecular-weight polymers more efficiently.
Reaction Time and Byproduct Removal: The extent of polymerization and the final molecular weight are directly related to the reaction time and the efficiency of byproduct removal. researchgate.net In melt polycondensation, water must be continuously removed, often under vacuum, to push the reaction to completion and achieve a high degree of polymerization. researchgate.net In an experiment varying reaction conditions, yields of Nylon 6,10 were shown to be sensitive to factors like stirring and the presence of additives. scribd.com
Structural Characterization of this compound-Derived Polyamides
Poly(hexamethylene sebacate), or Nylon 6,10, is a semi-crystalline polymer, meaning it has regions of ordered crystalline structures embedded within an amorphous matrix. weebly.com The crystalline structure has been analyzed using techniques such as X-ray diffraction (WAXD) and transmission electron microscopy. upc.eduresearchgate.net
Below is a table summarizing the crystallographic data for Poly(hexamethylene sebacate).
| Parameter | Value | Source |
| Crystal System | Monoclinic | upc.edu, researchgate.net |
| Space Group | P121/n1 | upc.edu, researchgate.net |
| Unit Cell Dimensions | a = 0.544 nm, b = 0.730 nm, c = 2.20 nm | upc.edu, researchgate.net |
| Unit Cell Angle | β = 113.3° | upc.edu, researchgate.net |
| Chains per Unit Cell | 2 | upc.edu, researchgate.net |
Table 1: Crystallographic Data for Poly(hexamethylene sebacate)
The molecular chains of Poly(hexamethylene sebacate) in the crystalline regions adopt a specific, ordered conformation. Studies have determined that the chains are in a nearly planar, all-trans conformation. upc.edu However, a slight distortion or perturbation from perfect planarity exists. upc.eduresearchgate.net This slight distortion results in an experimental c-axis length (the chain axis) of 2.20 nm, which is slightly shorter than the calculated value of 2.23 nm for a fully extended all-trans conformation. upc.edu
The hydrogen bonding between the amide groups of neighboring chains plays a crucial role in stabilizing this arrangement. iupac.org In even-even nylons like Nylon 6,10, the polymer chains in the stable α-crystal form are packed in an anti-parallel fashion to maximize hydrogen bonding. rsc.org The long, flexible polymethylene segments -(CH2)6- and -(CH2)8- allow the chains to pack efficiently, similar to polyethylene. upc.edu When crystallized from solution, the polymer can form lamellar (plate-like) crystals, with the polymer chains folding at the lamellar surfaces. upc.eduresearchgate.net
Development of Copolyamides and Copolyesters Utilizing this compound Units
The incorporation of this compound units into polymer chains is a key strategy for developing advanced copolyamides and copolyesters with tailored properties. This is typically achieved by introducing a third monomer during the polycondensation process, which disrupts the regular polymer structure of the homopolymer, Polyamide 6,10 (PA 6,10), leading to materials with modified thermal, mechanical, and physical characteristics.
Copolyamides are synthesized by the melt polycondensation of hexamethylenediamine and sebacic acid along with other comonomers, such as different dicarboxylic acids or diamines. uni-bayreuth.de The introduction of these comonomers alters the crystal structure and the degree of crystallinity, which in turn influences properties like melting point, tensile strength, and water absorption. uni-bayreuth.de For instance, copolymerization of the monomers for PA 6,10 with those for PA 6,6 (hexamethylenediamine and adipic acid) results in copolyamides with properties intermediate between the two homopolymers. Introducing shorter-chain diacids like adipic acid can improve tensile strength. uni-bayreuth.de Research has shown that as the content of PA 6,6 units increases in a PA 6,10/6,6 copolyamide, the melting enthalpy, which correlates with crystallinity, initially decreases and then increases after a certain threshold. uni-bayreuth.de This allows for precise control over the material's properties to suit specific applications, such as producing fibers with improved toughness. uni-bayreuth.de
Similarly, copolyesters can be developed by incorporating units derived from hexamethylenediamine or sebacic acid into a polyester (B1180765) backbone. While direct incorporation of the this compound salt into polyesterification is less common, the constituent monomers can be used in combination with diols and other dicarboxylic acids. For example, sebacic acid is used with various diols to create polyesters, and the properties of these polymers can be modified by introducing other diacids or diols to form copolyesters. researchgate.netresearchgate.net The synthesis of bio-based copolyesters, for instance, involves reacting monomers like 2,5-furandicarboxylic acid (FDCA) with diols, and sebacic acid can be used as a comonomer to enhance flexibility and other properties. researchgate.net The development of aliphatic-aromatic copolyesters offers a way to balance properties like biodegradability and mechanical performance. researchgate.net The principles of reactive extrusion have also been applied to the synthesis of polyesters and copolyesters, offering a rapid and continuous process for developing new materials. researchgate.net
The table below summarizes findings from research on copolyamides derived from hexamethylenediamine and a comonomer.
Table 1: Properties of Copolyamides with Hexamethylenediamine Units
| Comonomer System | Comonomer Content (mol%) | Melting Temp (T_m) (°C) | Glass Transition Temp (T_g) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| PA 6 / BAEA/AA Salt researchgate.net | 10 | 162.2 | 40.3 | 52.6 | 584.5 |
| PA 6 / BAEA/AA Salt researchgate.net | 15 | - | - | 33.6 | 114.7 |
Data sourced from studies on copolyamide synthesis to illustrate the effect of comonomer incorporation.
Functionalization Strategies for Polyamides Derived from this compound
Functionalization of polyamides derived from this compound (PA 6,10) is a critical area of research aimed at imparting novel functionalities and enhancing existing properties. These strategies involve chemical modifications of the polyamide backbone or pendant groups to create materials suitable for advanced applications.
One common strategy is grafting , where functional molecules are attached to the polyamide chain. This can enhance properties such as hydrophobicity. researchgate.net For example, aliphatic pendants can be grafted onto the polymer to create a more water-repellent surface. researchgate.net Another significant approach is crosslinking , which involves creating chemical bonds between polymer chains. This enhances the thermal stability and mechanical strength of the material, making it suitable for high-performance applications. researchgate.net
Introducing functional groups directly into the monomer units before polymerization is another powerful technique. For instance, cyclic diacids with specific decorations can be copolymerized with hexamethylenediamine to yield polyamides with built-in functionalities like flame retardancy or hydrophobicity. researchgate.net The amide groups within the polyamide chain themselves offer sites for chemical reactions. They can participate in nucleophilic substitution reactions, allowing for the attachment of various functional groups. It is also known that incorporating amide groups into polyester structures to form poly(ester-amide)s (PEAs) can improve properties due to the formation of hydrogen bonds. researchgate.nettu-clausthal.de
Furthermore, the development of hyperbranched aromatic polyamides has opened new avenues for functionalization. These highly branched structures can be functionalized to improve compatibility with other materials, such as in polymer composites, enhancing thermal and mechanical characteristics. mdpi.com
The table below provides an overview of different functionalization strategies and their impact on polyamide properties.
Table 2: Functionalization Strategies for Polyamides
| Functionalization Strategy | Method | Resulting Property Enhancement |
|---|---|---|
| Grafting researchgate.net | Attachment of aliphatic pendants | Enhanced hydrophobicity |
| Crosslinking researchgate.net | Formation of intermolecular chemical bonds | Improved thermal stability and mechanical strength |
| Copolymerization researchgate.net | Use of functionalized diacid monomers | Built-in flame retardancy and hydrophobicity |
| Chemical Modification | Nucleophilic substitution on amide groups | Tailored chemical properties |
Chemical Reactivity and Transformation Mechanisms of Hexamethylenediamine Sebacate
Oxidation Reactions of Hexamethylenediamine (B150038) Sebacate (B1225510)
The oxidation of hexamethylenediamine sebacate can proceed via pathways involving either the amine groups of the hexamethylenediamine component or, under more forceful conditions, the aliphatic chains. The specific products are highly dependent on the choice of oxidizing agent and the reaction conditions.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) can react with the primary amine groups of the hexamethylenediamine moiety.
Potassium Permanganate (KMnO₄): Potassium permanganate is a powerful oxidizing agent capable of oxidizing primary amines. libretexts.org The reaction pathway is complex and sensitive to conditions such as temperature and pH. In acidic media, KMnO₄ can oxidize primary amines through a series of steps to various products. derpharmachemica.com The initial attack can lead to the formation of nitroso compounds, which can be further oxidized to nitro compounds. Given the presence of two primary amine groups in hexamethylenediamine, this can result in a mixture of mono- and di-oxidized products. Under harsh conditions, such as elevated temperatures, the strong oxidative power of permanganate can also lead to the cleavage of carbon-carbon bonds within the aliphatic backbone. libretexts.orgyoutube.com
Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is another common oxidizing agent for amines. The oxidation of primary amines with H₂O₂ typically proceeds through a nucleophilic attack of the amine on the peroxide. wayne.edu Depending on the reaction conditions and the presence of catalysts, this can lead to the formation of hydroxylamines (R-NHOH). libretexts.org Further oxidation of the hydroxylamine (B1172632) can yield nitroso compounds (R-N=O) and subsequently nitro compounds (R-NO₂). The reaction is often catalyzed by metal ions. dtic.mil Theoretical studies suggest that protic solvents or catalysts are necessary to lower the high activation energy barrier for the oxygen transfer from the peroxide to the amine. wayne.edu
The sebacate portion of the salt, being a saturated dicarboxylate, is generally resistant to mild oxidation. However, very strong oxidizing conditions could potentially lead to cleavage of the alkyl chain.
| Oxidizing Agent | Reaction Conditions | Potential Products |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic, Neutral, or Basic media | Nitrosoalkanes, Nitroalkanes, C-C bond cleavage products |
| Hydrogen Peroxide (H₂O₂) | Catalytic, controlled pH | Hydroxylamines, Nitrosoalkanes |
The oxidation of primary amines is a stepwise process involving several transient species. While specific studies characterizing the intermediates from the oxidation of this compound are not detailed in available literature, the mechanism can be inferred from general amine chemistry.
The initial step in the oxidation by a peroxide is often the formation of an N-oxide type intermediate for tertiary amines, or a hydroxylamine for primary amines. libretexts.org These hydroxylamines are key intermediates that can either be isolated under mild conditions or are readily oxidized further.
During permanganate oxidation, the formation of a soluble Mn(IV) species or a cyclic manganese(V) intermediate has been suggested in the oxidation of various organic substrates. nitrkl.ac.in For instance, in the oxidation of cinnamic acid by permanganate, a hypomanganate ester intermediate has been detected. nitrkl.ac.in It is plausible that similar manganese-based intermediates form during the oxidation of the amine groups in hexamethylenediamine. Spectroscopic techniques such as UV-Vis spectrophotometry could potentially be used to detect transient manganese species like Mn(V), which has a characteristic absorption maximum. nitrkl.ac.inmdpi.com
Reduction Reactions of this compound
In this compound, the amine groups are in their lowest common oxidation state and are not susceptible to reduction. However, the carboxylate groups of the sebacate anion can be reduced to primary alcohols. This transformation typically requires powerful reducing agents or catalytic hydrogenation under specific conditions.
Catalytic hydrogenation is a widely used industrial method for the reduction of carboxylic acids and their salts. This process involves reacting the substrate with hydrogen gas (H₂) at high pressure and temperature in the presence of a metal catalyst. While carboxylic acids are generally less reactive towards catalytic hydrogenation than other carbonyl compounds, the reaction can be achieved under more forcing conditions. libretexts.org The reduction of the two carboxylate groups in sebacate would yield 1,10-decanediol.
The reaction is typically carried out in a solvent such as 1,4-dioxane. srce.hr The protocol involves charging a high-pressure reactor with the substrate, solvent, and catalyst, followed by pressurizing with hydrogen and heating for several hours. srce.hr
Heterogeneous metal catalysts are essential for the hydrogenation of carboxylic acids. The catalyst provides a surface on which the reaction occurs, facilitating the dissociation of molecular hydrogen and its addition across the carbonyl group.
Palladium (Pd): Palladium, often supported on carbon (Pd/C), is a versatile hydrogenation catalyst. It is effective in the reduction of various functional groups. For carboxylic acid reduction, palladium catalysts can be used, sometimes in combination with other reagents, to achieve the transformation to alcohols. nih.gov The general mechanism involves the adsorption of both the hydrogen and the substrate onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl carbon.
Nickel (Ni): Nickel-based catalysts, particularly Raney Nickel, are highly active and commonly used for the hydrogenation of various functional groups, including carboxylic acids. tandfonline.comtandfonline.com Raney Nickel is a high-surface-area catalyst that is very effective for reductions. The mechanism is similar to that of palladium, involving the adsorption and activation of hydrogen and the substrate on the nickel surface. Nickel catalysts can also be used for the reductive deoxygenation of carboxylic acids under certain conditions. nih.gov
| Catalyst | Support | Typical Conditions | Product from Sebacate |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | High H₂ pressure, Elevated temperature | 1,10-Decanediol |
| Nickel (Ni) | Raney Ni (Alloy) | High H₂ pressure, Elevated temperature | 1,10-Decanediol |
Substitution Reactions Involving Amine Groups of this compound
The primary amine groups of the hexamethylenediamine component are strong nucleophiles and readily participate in substitution reactions, particularly nucleophilic acyl substitution. masterorganicchemistry.com This reactivity is the basis for the formation of polyamides, such as Nylon 6,10.
The most prominent example is the reaction of hexamethylenediamine with an acyl chloride, such as sebacoyl chloride. weebly.compslc.ws This is a classic nucleophilic acyl substitution reaction. youtube.comkhanacademy.org The mechanism proceeds in two main steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate. youtube.com
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the chloride ion, being a good leaving group, is expelled. khanacademy.org
This reaction is highly favorable and is the fundamental bond-forming step in the synthesis of Nylon 6,10. weebly.comeuroplas.com.vn Because the reaction produces hydrochloric acid (HCl) as a byproduct, a base such as sodium hydroxide (B78521) is typically added to neutralize it and prevent the protonation of the unreacted amine groups. weebly.com This reaction is often performed as an interfacial polymerization, where a solution of hexamethylenediamine in water (with base) is layered with a solution of sebacoyl chloride in an immiscible organic solvent. The polymer, Nylon 6,10, forms at the interface of the two layers. researchgate.netyoutube.com
Nucleophilic Substitution with Acyl Chlorides and Alkyl Halides
The formation of a polyamide from hexamethylenediamine and a derivative of sebacic acid, such as sebacoyl chloride, is a classic example of nucleophilic acyl substitution. libretexts.orgweebly.com In this reaction, the nucleophilic amine groups of hexamethylenediamine attack the electrophilic carbonyl carbon of the acyl chloride. savemyexams.comsavemyexams.com This process proceeds via a nucleophilic addition-elimination mechanism, where the amine adds to the carbonyl group, forming a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen atom, resulting in the formation of a stable amide bond and hydrogen chloride as a byproduct. libretexts.orgchemguide.co.uk
The general mechanism involves two main stages:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. chemguide.co.ukchemguide.co.uk
Elimination: The carbon-oxygen double bond reforms, and in the process, the chloride ion, being a good leaving group, is expelled. chemguide.co.uk A base, often a second molecule of the amine or an added base like sodium hydroxide, removes a proton from the nitrogen, yielding the final amide product. weebly.com
When reacting with alkyl halides, the amine groups of hexamethylenediamine also act as nucleophiles in a standard nucleophilic substitution reaction (typically S_N2). The lone pair on the nitrogen attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group in a single, concerted step. libretexts.orguci.edu
Impact on Tailored Polymer Properties through Substitution
The properties of the resulting polyamide, Nylon 6,10, are heavily influenced by the structure of its repeating unit and the strong intermolecular hydrogen bonds between the amide groups of adjacent polymer chains. weebly.com These hydrogen bonds are responsible for the semi-crystalline nature of nylon, contributing to its high strength, stiffness, and thermal stability. weebly.com
Substitution reactions can be employed to tailor these properties. For instance, if one of the hydrogen atoms on the amide nitrogen is replaced with an alkyl group, it eliminates the possibility of that unit participating in hydrogen bonding. This disruption of intermolecular forces would have significant consequences:
Reduced Crystallinity: The regular packing of polymer chains would be hindered, leading to a more amorphous material.
Lower Melting Point: Less energy would be required to overcome the weaker intermolecular forces (van der Waals forces instead of hydrogen bonds), resulting in a lower melting point.
Increased Flexibility: The decrease in crystallinity and intermolecular bonding would make the polymer less rigid and more flexible.
Altered Solubility: The modified polymer may become soluble in a wider range of solvents due to the reduction in strong intermolecular cohesion.
By controlling the degree and type of substitution, polymers with specific, tailored properties for various applications can be engineered.
Hydrolysis Mechanisms of this compound
Hydrolysis refers to the cleavage of chemical bonds by the addition of water. For the polymer derived from this compound (Nylon 6,10), hydrolysis involves the cleavage of the amide bonds that form the polymer backbone. This is a critical process in the context of the material's degradation. mdpi.com Polyamides are susceptible to attack by strong acids and are more resistant to alkaline hydrolysis. libretexts.orgchemguide.co.uk The rate of hydrolysis is also accelerated at higher temperatures. libretexts.orgchemguide.co.uk
Acidic Hydrolysis Pathways and Products
Under acidic conditions, the amide linkage in the Nylon 6,10 polymer chain is broken. The mechanism begins with the protonation of the carbonyl oxygen of the amide group. youtube.com This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. youtube.com The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the cleavage of the C-N bond.
The final products of complete acid-catalyzed hydrolysis are the constituent monomers from which the polymer was formed: hexamethylenediamine and sebacic acid. libretexts.orgchemguide.co.uk
Table 1: Products of Acidic Hydrolysis of Nylon 6,10
| Reactant | Condition | Products |
|---|
Alkaline Hydrolysis Pathways and Products
Polyamides are generally more resistant to alkaline hydrolysis than to acidic hydrolysis. libretexts.orgaau.dk The mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the amide bond. researchgate.net This forms a tetrahedral intermediate. The breakdown of this intermediate to cleave the C-N bond is the rate-determining step and is less favorable than in acidic conditions because the departing amide anion is a very strong base and therefore a poor leaving group. researchgate.net
Complete alkaline hydrolysis of Nylon 6,10 yields hexamethylenediamine and the salt of sebacic acid (e.g., disodium (B8443419) sebacate if sodium hydroxide is used). google.com
Table 2: Products of Alkaline Hydrolysis of Nylon 6,10
| Reactant | Condition | Products |
|---|
Significance in Polymer Degradation Studies
The study of hydrolysis mechanisms is crucial for understanding the long-term stability and environmental fate of Nylon 6,10. mdpi.com Hydrolytic degradation leads to a decrease in the polymer's molecular weight, which in turn causes a decline in its mechanical properties, such as tensile strength and flexibility. mdpi.com Understanding the kinetics of hydrolysis under various conditions (e.g., pH, temperature) allows for the prediction of the material's service life in different applications, from industrial components to textiles. Furthermore, these degradation pathways are fundamental to developing strategies for chemical recycling, where the goal is to efficiently break down polymer waste into its constituent monomers for reuse. mdpi.com
Comparative Reactivity Studies with Structurally Similar Compounds
The reactivity of polyamides, particularly their susceptibility to hydrolysis, is influenced by their chemical structure. Studies comparing the acid hydrolysis of Nylon 6,10, Nylon 6,6, and Nylon 6 have shown significant differences in their degradation rates. Research indicates that under identical harsh acidic conditions, Nylon 6,10 is the most difficult to hydrolyze. rsc.org
Table 3: Comparative Degree of Acid Hydrolysis for Different Nylons
| Time of Heating at 130°C (hours) | Degree of Hydrolysis, Nylon 6,10 (%) | Degree of Hydrolysis, Nylon 6,6 (%) | Degree of Hydrolysis, Nylon 6 (%) |
|---|---|---|---|
| 2 | < 10 | 66 - 73 | 91.8 |
| 6 | ~16 | - | - |
| 8 | 81.9 | - | - |
| 12 | 92.0 | - | - |
| 24 | 94.8 | - | - |
Data derived from experiments using 26% w/v hydrochloric acid. rsc.org
Advanced Materials Science Research Leveraging Hexamethylenediamine Sebacate
Engineering High-Performance Polyamides and Related Materials from Hexamethylenediamine (B150038) Sebacate (B1225510)
Hexamethylenediamine sebacate serves as a foundational monomer salt for the synthesis of the high-performance polyamide known as Nylon 6,10. illinois.edu The use of this pre-formed salt is critical in polymer science as it ensures an exact 1:1 molar ratio between the diamine (hexamethylenediamine) and the dicarboxylic acid (sebacic acid). This precise stoichiometry is essential for achieving the high degree of polymerization necessary for producing polymers with high molecular weight and, consequently, optimal and consistent mechanical properties.
The synthesis of Nylon 6,10 from this compound is typically carried out through melt polycondensation. In this process, the salt is heated to high temperatures, which causes the removal of water and the formation of the repeating amide linkages that characterize the polyamide chain.
The resulting polymer, Nylon 6,10, possesses a unique set of properties that distinguish it from other common polyamides like Nylon 6,6. The presence of the long, ten-carbon aliphatic chain from the sebacic acid component results in lower moisture absorption. This characteristic imparts greater dimensional stability and allows the material to retain its mechanical properties more effectively in environments with varying humidity. Furthermore, the higher ratio of methylene (B1212753) groups to amide groups in the polymer backbone, compared to Nylon 6,6, contributes to increased flexibility. These attributes make Nylon 6,10 a valuable material for applications where flexibility and resistance to moisture are paramount. essentialchemicalindustry.org
| Property | Nylon 6,10 (from this compound) | Nylon 6,6 |
|---|---|---|
| Monomers | Hexamethylenediamine and Sebacic Acid | Hexamethylenediamine and Adipic Acid |
| Bio-based Content | Partially bio-based (Sebacic acid from castor oil) vestamid.com | Petroleum-based |
| Moisture Absorption | Lower | Higher |
| Dimensional Stability | Better | Lower |
| Flexibility | More flexible | More rigid |
| Melting Point | ~219 °C aip.org | ~265 °C quora.com |
Elucidation of Hydrogen Bonding and Covalent Bonding Contributions to Material Strength
The exceptional strength and durability of polyamides derived from this compound are a direct result of the interplay between two fundamental types of chemical bonds: covalent bonds and hydrogen bonds. weebly.comsmolecule.com
Covalent bonds form the primary structure of the polymer. During polymerization, strong covalent amide linkages (-CO-NH-) are formed between the hexamethylenediamine and sebacic acid monomers, creating long, robust polymer chains. weebly.com These bonds within the polymer backbone are responsible for the intrinsic strength and thermal stability of the material. smolecule.com
The secondary, yet crucial, contribution to material strength comes from hydrogen bonding. youtube.comyoutube.com The polyamide structure, with its repeating amide groups, allows for the formation of strong hydrogen bonds between the hydrogen atom of an N-H group on one polymer chain and the oxygen atom of a C=O group on an adjacent chain. youtube.comnih.gov These intermolecular forces act as "tiny cross-links," holding the polymer chains together in a highly organized and closely packed manner. youtube.com In the highly ordered crystalline regions of Nylon 6,10, the polymer molecules are arranged in sheets, joined together by these hydrogen bonds. nih.gov This organized arrangement enhances crystallinity, which significantly boosts the material's mechanical properties, including tensile strength and toughness, by restricting the movement of the polymer chains and making the material more resistant to deformation under stress. youtube.comyoutube.com The energy required to break these numerous hydrogen bonds also contributes to the high melting points and thermal resistance characteristic of polyamides. youtube.com
Design and Synthesis of Crosslinked Polymeric Networks from this compound
Hexamethylenediamine, a key component of this compound, is a versatile building block used not only for linear polyamides but also as a cross-linking agent to create robust three-dimensional polymeric networks. bohrium.comevonik.comresearchgate.net These crosslinked networks exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts.
The synthesis of these networks involves reacting the amine groups of hexamethylenediamine with other reactive functional groups on polymer chains. bohrium.com For instance, hexamethylenediamine can be used to crosslink polymers containing epoxide or carboxylic acid groups. bohrium.com The reaction between the diamine and these groups forms covalent bonds that link different polymer chains together, creating a rigid and durable network structure. researchgate.net
One method for creating such networks is through a Michael addition reaction, a process that can form crosslinked polyamide/polyamine networks. researchgate.netnih.gov By controlling the reaction conditions, such as temperature and the ratio of reactants, the density of the crosslinks can be tailored to achieve specific material properties. bohrium.com For example, curing blends of reactive copolymers with hexamethylenediamine at elevated temperatures (e.g., 120 °C) can produce a firm and strong coating. bohrium.com This ability to engineer crosslinked structures opens up applications for these materials in areas requiring high durability and stability, such as advanced coatings and composite materials. evonik.comrsc.org
Application of this compound in Biomaterial Scaffold Development for Tissue Engineering
Polyamides derived from monomers like those in this compound are increasingly investigated for biomedical applications, particularly in the development of scaffolds for tissue engineering. smolecule.comnih.gov The inherent biocompatibility of its constituent parts makes it a suitable candidate for creating structures that can support cell growth and tissue regeneration. smolecule.com
A critical requirement for tissue engineering scaffolds is a porous, three-dimensional architecture that mimics the natural extracellular matrix. nih.govspringernature.com This structure allows for cell penetration, adhesion, proliferation, and the transport of nutrients and waste. springernature.com Polyamide-based materials can be fabricated into highly porous, fibrous scaffolds. nih.govnih.gov The properties of these scaffolds, such as pore distribution and surface area, are crucial as they directly influence the biological crosstalk between the cells and the scaffold material. springernature.com
Research has shown that polyamide-containing composite scaffolds can provide excellent support for various cell types. For example, polyamide 6/poly(ε-caprolactone) blend scaffolds have demonstrated the ability to support endothelial cell attachment, growth, and viability, proving to be excellent cell carriers. nih.gov Similarly, multi-layered polyamide/collagen scaffolds have been shown to promote cell proliferation and migration, accelerating wound healing in vivo. nih.govresearchgate.net These findings highlight the potential of using materials derived from this compound to engineer effective biomaterial scaffolds for a range of tissue engineering applications. nih.gov
Investigation of this compound in Advanced Drug Delivery System Materials
The field of advanced drug delivery is exploring polyamides as versatile polymers for creating systems that offer controlled and sustained release of therapeutic agents. nih.govnih.govresearchgate.net Materials derived from this compound are considered for these applications due to their stability, biocompatibility, and ability to be formulated into various delivery vehicles. smolecule.com
Polyamide-based drug delivery systems offer several advantages, including the ability to protect drugs from degradation, enhance the solubility of poorly soluble compounds, and provide localized, targeted drug action. nih.govresearchgate.net The polymer matrix can be designed to release a drug over a prolonged period, from weeks to months, which can improve patient compliance and therapeutic outcomes. dsm-firmenich.com
These materials can be processed into various forms to suit different delivery needs, such as injectable hydrogels, implantable devices, or drug-eluting coatings. smolecule.comdsm-firmenich.com For instance, polyester (B1180765) amides have been developed that show near-linear sustained release rates and are compatible with pH-sensitive active pharmaceutical ingredients. dsm-firmenich.com The investigation into polyamide compositions, such as those blended with polyhydroxybutyrate, has demonstrated the potential for creating matrix systems for the prolonged and controlled delivery of pharmaceuticals, which could be used in applications like advanced wound coverings. researchgate.net
Material Science Innovations for Synthetic Fibers, Adhesives, and Automotive Components
The unique properties of the polyamide Nylon 6,10, synthesized from this compound, have led to significant innovations in various sectors of material science, including synthetic fibers, adhesives, and automotive components. weebly.comsmolecule.com
Synthetic Fibers: Nylon 6,10 is used to produce synthetic fibers with high tensile strength, excellent abrasion resistance, and good durability. essentialchemicalindustry.orgweebly.com Its lower moisture absorption compared to other nylons makes it particularly suitable for applications where dimensional stability in humid conditions is important. These fibers find use in textiles and industrial filaments for items like ropes. essentialchemicalindustry.org
Adhesives: The inherent properties of polyamides, such as good adhesion and thermal stability, make them valuable components in the formulation of high-performance adhesives. Hexamethylenediamine itself is also used as a crosslinking agent in adhesives and coatings, contributing to the strength and durability of the final product. evonik.com
Automotive Components: The automotive industry utilizes polyamides for a wide range of components due to their excellent mechanical and thermal properties. weebly.comsmolecule.com Nylon 6,10 offers a good balance of strength, flexibility, and resistance to chemicals and heat, making it suitable for manufacturing parts that need to withstand harsh operating conditions. essentialchemicalindustry.orglookchem.com These plastics can be reinforced with glass or carbon fiber to create composites that can even replace metal castings, contributing to vehicle weight reduction and improved fuel efficiency.
| Application Area | Relevant Properties of this compound-based Materials | Specific Examples |
|---|---|---|
| Synthetic Fibers | High tensile strength, abrasion resistance, lower moisture absorption essentialchemicalindustry.orgweebly.com | Durable textiles, industrial filaments, ropes essentialchemicalindustry.org |
| Adhesives | Good adhesion, thermal stability, cross-linking capability evonik.com | High-performance industrial adhesives, coatings evonik.com |
| Automotive Components | Chemical resistance, dimensional stability, good mechanical and thermal properties weebly.comsmolecule.comlookchem.com | Reinforced plastic parts, under-the-hood components |
Degradation Mechanisms of Hexamethylenediamine Sebacate and Derived Polymeric Systems
Hydrolytic Degradation of Hexamethylenediamine (B150038) Sebacate-Based Polymers
Hydrolytic degradation involves the reaction of the polymer with water, leading to the scission of the amide linkages that form the backbone of the polyamide chain. This process is essentially the reverse of the condensation polymerization used to synthesize the polymer. mdpi.comaau.dk The rate and extent of hydrolytic degradation are influenced by a variety of factors, including the chemical environment and the physical properties of the polymer itself.
Kinetic Studies of Hydrolysis under Controlled Environmental Conditions
The kinetics of hydrolytic degradation of polyamides are significantly influenced by environmental conditions such as temperature and pH. Generally, the rate of hydrolysis increases with temperature. For instance, studies on similar aliphatic polyamides have shown a significant acceleration of degradation at elevated temperatures. mdpi.com While specific kinetic data for hexamethylenediamine sebacate (B1225510) under a wide range of conditions are limited in the readily available literature, the principles governing polyamide hydrolysis are well-established.
The hydrolysis of polyamides can be catalyzed by both acids and bases. researchgate.net In acidic conditions, the protonation of the carbonyl oxygen of the amide group makes the carbonyl carbon more susceptible to nucleophilic attack by water. Conversely, in alkaline conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. The rate of hydrolysis is therefore expected to be higher in both acidic and alkaline environments compared to neutral pH.
Kinetic studies on the thermal degradation of polyhexamethylene sebacamide (B1681608) (Nylon 6,10) have been conducted, providing insights into the energy requirements for chain scission. The activation energy for the thermal degradation of Nylon 6,10 has been reported to be 55 kcal/mole. dtic.mil This value reflects the energy barrier that must be overcome for the degradation process to occur.
Table 1: Activation Energies for the Degradation of Aliphatic Polyamides
| Polymer | Degradation Process | Activation Energy (kcal/mole) |
|---|---|---|
| Polyhexamethylene Sebacamide (Nylon 6,10) | Thermal Degradation | 55 |
| Polyhexamethylene Adipamide (Nylon 6,6) | Thermal Degradation | 45 |
Influence of Polymer Architecture and Crystallinity on Degradation Rates
The architecture of the polymer chains also influences degradation rates. Linear polymers, such as those typically formed from hexamethylenediamine and sebacic acid, present a regular structure. In contrast, branched or cross-linked polymer architectures can exhibit different degradation behaviors. Cross-linking, which involves the formation of chemical bonds between polymer chains, generally reduces the mobility of the chains and can hinder the diffusion of water into the polymer matrix. researchgate.netquora.com This can lead to a slower rate of hydrolysis compared to their linear counterparts. The increased rigidity and reduced free volume in cross-linked polymers limit the access of water to the hydrolyzable amide bonds. researchgate.net
Biodegradation Pathways in Hexamethylenediamine Sebacate-Containing Polymers
Biodegradation refers to the degradation of materials by the action of living organisms, primarily microorganisms. For polymers, this process can occur through enzymatic and non-enzymatic pathways.
Enzymatic Degradation Mechanisms
The enzymatic degradation of polyamides, including those derived from this compound, involves the action of specific enzymes that can catalyze the hydrolysis of the amide bonds. One of the most studied enzymes in this context is nylon hydrolase (NylC), which has been shown to degrade various aliphatic nylons. nih.govresearchgate.netnih.govresearchgate.netnih.gov
The mechanism of action of nylon hydrolase involves the binding of the enzyme to the polymer chain and the subsequent cleavage of the amide linkage. nih.govresearchgate.net These enzymes often exhibit an endo-type mechanism, meaning they can cleave bonds within the polymer chain, leading to a reduction in molecular weight. researchgate.net The efficiency of enzymatic degradation is, however, often limited by the high molecular weight and crystallinity of the polymer. mdpi.com Enzymes typically act on the surface of the polymer, and their access to the amide bonds within the bulk material can be restricted. rsc.org
Other classes of enzymes, such as proteases, cutinases, and amidases, have also been reported to exhibit some activity towards the degradation of polyamides. nih.gov The degradation process often results in the formation of smaller oligomers and, ultimately, the constituent monomers, hexamethylenediamine and sebacic acid, which can then be metabolized by microorganisms. researchgate.net
Non-Enzymatic Degradation Processes
In addition to direct enzymatic action, the biodegradation of this compound-containing polymers in the environment is also influenced by non-enzymatic processes. These abiotic factors can act synergistically with biological processes to accelerate degradation.
Photo-oxidation, initiated by exposure to ultraviolet (UV) radiation from sunlight, can lead to the formation of free radicals and subsequent chain scission of the polymer. acs.orgsemanticscholar.org This process can make the polymer more brittle and create smaller fragments with a higher surface area, rendering them more accessible to microbial attack. acs.orgsemanticscholar.org Thermal degradation, caused by elevated temperatures, can also contribute to the breakdown of the polymer structure. nist.govmdpi.commdpi.com
Hydrolysis, as discussed in section 6.1, is a key non-enzymatic process that occurs in the presence of water and can be influenced by the pH of the surrounding environment. semanticscholar.orgmit.edumit.edu In natural environments, the combined action of sunlight, temperature fluctuations, and the presence of water can lead to a gradual breakdown of the polymer, even in the absence of direct enzymatic activity.
Environmental Fate and Degradation of this compound Derived Polymers
The environmental fate of polymers derived from this compound is a matter of significant interest due to their widespread use. Like other synthetic polyamides, these materials are generally considered to be persistent in the environment. mdpi.comresearchgate.net
When released into terrestrial or aquatic environments, these polymers undergo slow degradation through a combination of the mechanisms described above. In soil, microorganisms can colonize the surface of the polymer, and over long periods, contribute to its breakdown. researchgate.netresearchgate.net Studies on the degradation of Nylon 6 in compost have shown a measurable weight loss and reduction in thickness over a period of months, indicating that biodegradation, albeit slow, does occur. researchgate.net
In aquatic environments, the degradation process is influenced by factors such as water temperature, pH, and exposure to sunlight. core.ac.uknih.gov The physical action of water currents and abrasion can also contribute to the mechanical breakdown of larger plastic items into smaller fragments, known as microplastics. These microplastics can persist in the environment for extended periods and may be ingested by aquatic organisms. mdpi.com The degradation products of this compound-based polymers in the environment are expected to be the constituent monomers, hexamethylenediamine and sebacic acid, as well as smaller oligomeric fragments. researchgate.net
Material Factors Governing Degradation Rate and Profile
The rate and profile of degradation for polymeric systems derived from this compound, primarily polyamide 6,10 (PA6,10), are not intrinsic constants but are governed by a range of interdependent material factors. These factors dictate the polymer's susceptibility to various degradation mechanisms, such as hydrolysis, thermal degradation, and oxidation. Understanding these properties is crucial for predicting the material's service life and performance under specific environmental conditions. Key material factors include the polymer's molecular structure and crystallinity, molecular weight, propensity for water absorption, and the presence of additives or impurities.
Crystallinity and Molecular Structure
The semi-crystalline nature of polyamides is a primary determinant of their degradation behavior. The degradation process, particularly hydrolysis and oxidation, occurs preferentially in the amorphous regions of the polymer. The polymer chains in these disordered regions are less tightly packed and more accessible to reagents like water, oxygen, and chemicals, accelerating the breakdown of amide bonds.
The molecular structure of the repeating unit also plays a critical role. Polyamide 6,10 is formed from hexamethylenediamine (six carbon atoms) and sebacic acid (ten carbon atoms). The long, flexible aliphatic chain from the sebacic acid component gives PA6,10 a lower density of amide groups compared to other common polyamides like PA6,6. This lower concentration of polar amide groups results in reduced hydrogen bonding and, consequently, lower moisture absorption, which enhances its resistance to hydrolytic degradation.
Molecular Weight
The molecular weight of the polymer is a crucial factor influencing its degradation profile. Degradation processes, such as hydrolysis or thermal scission, lead to a reduction in the polymer's average molecular weight by breaking the long polymer chains. Materials with an initially lower molecular weight have a higher concentration of chain ends per unit volume. Chain ends can be more reactive and serve as initiation points for certain degradation reactions, particularly thermal "unzipping" or depolymerization.
Studies on similar polyamides have demonstrated that the rate of degradation is often inversely related to the initial molecular weight. For instance, in enzymatic hydrolysis of Nylon-6,6, the molecular weight was found to be the primary factor influencing the reaction yield, with lower molecular weight substrates degrading more readily. A rapid decrease in molecular weight during the initial phases of degradation is common, which then slows as it approaches an equilibrium value for a given condition. This reduction in chain length leads to a significant decline in mechanical properties, such as tensile strength and flexural strength.
Water Absorption and Hydrolysis
Hydrolysis is a dominant degradation mechanism for polyamides. It involves the chemical breakdown of the amide bond in the presence of water, a reaction that can be significantly accelerated by heat and acidic or alkaline conditions. The extent and rate of degradation are therefore closely linked to the material's water absorption characteristics. Water molecules that are absorbed into the polymer matrix act as a plasticizer, increasing the mobility of polymer chains, and also serve as a reactant for the hydrolytic cleavage of the amide linkage.
As previously noted, the molecular structure of PA6,10, with its long ten-carbon diacid segment, makes it inherently less hydrophilic than polyamides like PA6 or PA6,6. This results in lower equilibrium water absorption, which contributes to its superior dimensional stability and slower rate of hydrolytic degradation in moist environments.
Table 1: Equilibrium Water Absorption of Different Polyamides
| Polyamide Type | Equilibrium Water Absorption (%) at 23°C/60%RH |
| Nylon 6 (PA6) | 3.5 |
| Nylon 6,6 (PA6,6) | 2.5 |
| Nylon 6,10 (PA6,10) | 1.5 |
| This table is generated based on data from Toray Industries, Inc. |
Additives, Fillers, and Impurities
The degradation profile of a polyamide system is significantly influenced by the presence of additives, fillers, and impurities. These components can either accelerate or inhibit degradation processes.
Stabilizers and Antioxidants: To mitigate thermal and oxidative degradation, stabilizers are often incorporated. Phenolic antioxidants (primary antioxidants) and organophosphates (secondary antioxidants) can interrupt the free-radical oxidation cycle, significantly enhancing the material's thermal stability and service life.
Fillers: Reinforcing fillers, such as glass fibers, are common in polyamide composites to enhance mechanical properties. However, the interface between the filler and the polymer matrix can be susceptible to degradation. Hydrolysis can weaken the adhesion at this interface, leading to a loss of mechanical strength even if the bulk polymer remains relatively intact.
The effect of degradation on filled systems is pronounced. For example, studies on glass fiber-reinforced PA6,6 composites immersed in monoethylene glycol at elevated temperatures showed a significant reduction in mechanical properties due to hydrolysis.
Table 2: Effect of Hydrolytic Degradation on Mechanical Properties of a 30% Glass Fiber Reinforced PA6,6 Composite
| Property | Before Immersion | After Immersion (1008 hrs at 130°C) | % Change |
| Tensile Strength (MPa) | 178 | 100 | -44% |
| Tensile Modulus (MPa) | 9551 | 5099 | -47% |
| Tensile Elongation (%) | 3.1 | 4.3 | +40% |
| This table is generated based on representative data from a study on PA6,6/GF composites by Lee et al. |
Copolymerization and Blending
Modifying the basic polymer structure through copolymerization or blending provides another avenue to control the degradation rate and profile.
Copolymerization: Introducing different monomer units into the polyamide backbone can disrupt the regularity of the chain structure. This often leads to a reduction in crystallinity, which can increase the rate of hydrolytic or enzymatic degradation. For instance, a copolymer of Nylon-6,6 synthesized with succinyl units instead of some adipoyl units was shown to be readily degraded by a nylon hydrolase enzyme.
Theoretical and Computational Investigations of Hexamethylenediamine Sebacate
Molecular Modeling of Hexamethylenediamine (B150038) Sebacate (B1225510) Structural Characteristics
Molecular modeling serves as a foundational tool for investigating the three-dimensional structures and properties of molecules through computational chemistry and graphical visualization. unifap.brresearchgate.net For Hexamethylenediamine Sebacate, which is the monomer salt that polymerizes into Nylon 6,10, molecular modeling is crucial for understanding the conformational possibilities of the hexamethylenediamine and sebacate ions and how they pack in a crystalline structure.
Research based on transmission electron microscopy and X-ray diffraction has elucidated the crystalline structure of the resulting polymer, poly(hexamethylene sebacate). upc.eduresearchgate.net These experimental findings are complemented and refined by structural modeling and energy calculations. The molecular chains in the polymer adopt a slightly distorted all-trans conformation. upc.eduresearchgate.net This quasi-planar chain conformation packs into a monoclinic unit cell, with a chain setting angle similar to that of polyethylene, indicating that the influence of the ester groups is suppressed by the long polymethylene segments. upc.eduresearchgate.net Energy calculations incorporating both van der Waals and electrostatic interactions support these structural findings. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | upc.eduresearchgate.net |
| Space Group | P121/n1 | upc.eduresearchgate.net |
| Unit Cell Dimension (a) | 0.544 nm | upc.edu |
| Unit Cell Dimension (b) | 0.730 nm | upc.edu |
| Unit Cell Dimension (c) | 2.20 nm | upc.edu |
| Unit Cell Angle (β) | 113.3° | upc.edu |
| Chain Conformation | Slightly distorted all-trans | upc.eduresearchgate.net |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for studying chemical reactions. nih.gov DFT calculations allow for the determination of reaction energetics and the elucidation of complex reaction mechanisms by locating transition state structures and calculating activation energy barriers. nih.gov
In the context of this compound, DFT can be applied to study the polycondensation reaction between hexamethylenediamine and sebacic acid. This reaction involves the formation of an amide bond and the elimination of water. DFT studies would focus on:
Mechanism Elucidation: Investigating the stepwise process of amide bond formation, including proton transfer events and the nucleophilic attack of the amine group on the carboxylic acid group.
A variety of density functionals are available, each with different levels of accuracy and computational cost. Hybrid functionals, such as B3LYP, are widely used for their reliability in predicting energetic features of reaction mechanisms. nih.gov More recent functionals like M06-2X are also broadly applicable, particularly in transition metal chemistry. mdpi.com The choice of functional is critical for obtaining accurate results. nih.gov
| DFT Functional Type | Example(s) | Typical Application |
|---|---|---|
| GGA (Generalized Gradient Approximation) | PW91, PBE | General purpose, solid-state physics. |
| Hybrid GGA | B3LYP, PBE0 | Widely used for predicting geometries and reaction energetics in organic and bioinorganic chemistry. nih.gov |
| Hybrid Meta-GGA | M06-2X, TPSSh | Broad applicability, including noncovalent interactions, thermochemistry, and kinetics. mdpi.com |
Computational Analysis of Polymerization Kinetics and Thermodynamics
Computational analysis provides a molecular-level understanding of polymerization kinetics and thermodynamics. By simulating the polymerization process, researchers can predict reaction rates, activation energies, and thermodynamic parameters that govern polymer formation.
For the polymerization of this compound, computational methods can be used to explore:
Kinetics: Isoconversional kinetic analysis applied to simulated calorimetric data can reveal how the effective activation energy changes with the degree of conversion. mdpi.com This helps to understand complex, multi-step reaction kinetics. The rate-limiting steps of the polymerization process can be identified, which is crucial for optimizing reaction conditions. mdpi.com
Thermodynamics: The heat of reaction (enthalpy of polymerization) is a key thermodynamic parameter that can be computationally determined. For example, studies on other systems have shown that the heat of polymerization can differ significantly depending on the state of the monomer (e.g., liquid vs. solid state). mdpi.com Computational methods can also determine the Gibbs free energy and entropy of polymerization, which dictate the spontaneity and equilibrium of the reaction.
The following table presents example data from a study on a different monomer to illustrate the type of kinetic and thermodynamic parameters that can be obtained through computational and experimental analysis. mdpi.com
| Parameter | Value (Liquid-State) | Value (Solid-State) |
|---|---|---|
| Reaction Heat (kJ mol⁻¹) | 360 ± 5 | 128 ± 4 |
| Activation Energy (kJ mol⁻¹) | 106 ± 2 | 68 to 95 (variable) |
| ln(Pre-exponential factor / s⁻¹) | 22.3 ± 0.4 | Not Applicable (variable) |
Note: Data for thermally initiated polymerization of 2,4-hexadiyne-1,6-diyl bis-(p-toluenesulfonate) for illustrative purposes. mdpi.com
Simulations of Intermolecular Interactions and Hydrogen Bonding Networks in this compound Systems
Molecular Dynamics (MD) simulations are a powerful technique for studying the complex intermolecular interactions and the formation of hydrogen bonding networks within a molecular system. researchgate.net These simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com
In systems containing this compound, or the resulting Nylon 6,10 polymer, the most significant intermolecular interaction is hydrogen bonding. mdpi.com These bonds form between the hydrogen atom of the amide group (N-H), originating from hexamethylenediamine, and the oxygen atom of the carbonyl group (C=O), from the sebacate moiety. These interactions are fundamental to the material's structural integrity and properties.
MD simulations can be used to:
Characterize Hydrogen Bonds: Analyze the number, lifetime, and geometry of hydrogen bonds within the system.
Visualize Networks: Map the three-dimensional network of hydrogen bonds that connects adjacent polymer chains.
Study Self-Assembly: Elucidate how hydrogen bonding and other forces, like van der Waals interactions between the long methylene (B1212753) chains, drive the self-assembly and crystallization of polymer chains. nih.gov
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Description |
|---|---|---|---|
| Hydrogen Bonding | Amide (N-H) | Carbonyl (C=O) | A strong, directional interaction that dictates chain packing and mechanical properties. |
| Van der Waals | Methylene chains (-CH₂-) | Methylene chains (-CH₂-) | Weaker, non-directional forces that contribute to the overall cohesion of the material. |
| Dipole-Dipole | Amide group | Amide group | Electrostatic interactions between polar amide groups on adjacent chains. |
Predictive Modeling of Polymeric Properties Based on this compound Incorporations
A significant advantage of computational science is the ability to predict the macroscopic properties of materials from their molecular structure before they are synthesized. specialchem.com This predictive modeling accelerates materials discovery and design. For polymers derived from this compound, various computational techniques can forecast their mechanical, thermal, and other physical properties.
Key predictive modeling approaches include:
Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular descriptors (features of the repeating monomer unit) with macroscopic properties. researchgate.net QSPR can be used to estimate properties like glass transition temperature, solubility, and refractive index. researchgate.net
Molecular Dynamics (MD) Simulations: By simulating the response of a polymer model to applied stress or temperature changes, MD can predict mechanical properties like Young's modulus and shear modulus. researchgate.net The choice of the force field (the set of equations describing interatomic forces) is critical for accuracy. researchgate.net
Multiscale Modeling: These methods bridge different length and time scales, from the atomistic to the macroscopic level. mdpi.com For instance, a nanoscale simulation might model the formation of crystalline lamellae, and this information can then be used in a larger microscale model to predict the mechanical behavior of a bulk component. mdpi.com
| Modeling Technique | Predicted Properties | Key Principle |
|---|---|---|
| QSPR | Glass transition temperature, flammability, refractive index, solubility. researchgate.net | Correlates molecular structure with macroscopic properties using statistical models. researchgate.net |
| Molecular Dynamics (MD) | Young's modulus, shear modulus, density, thermal expansion. researchgate.net | Simulates atomic motion to model the material's response to external stimuli. researchgate.net |
| Multiscale Simulation | Mechanical behavior of components, dependence of properties on crystallinity. mdpi.com | Integrates models at different scales (nano, micro, macro) to predict bulk properties. mdpi.com |
Sustainable Production and Bio Based Routes for Hexamethylenediamine Sebacate and Precursors
Development of Bio-based Sebacic Acid from Renewable Feedstocks (e.g., Castor Oil)
Sebacic acid, a ten-carbon dicarboxylic acid, is a crucial monomer for producing Hexamethylenediamine (B150038) Sebacate (B1225510). Traditionally, its production has been intrinsically linked to a renewable resource: castor oil.
Castor Oil as a Primary Feedstock: Castor oil is the primary commercial source for sebacic acid. arkema.combiofargo.com The process involves the alkaline pyrolysis of castor oil, specifically from ricinoleic acid, which is its main component. rsc.orgresearchgate.net This method, while utilizing a bio-based feedstock, involves high temperatures and harsh chemical conditions.
Microbial and Alternative Synthesis Routes: To create more environmentally friendly processes, research has focused on microbial fermentation and alternative chemical pathways. rsc.orgresearchgate.net
Microbial ω-Oxidation: An environmentally benign route involves the microbial ω-oxidation of plant oil-derived sources. rsc.org Researchers have successfully engineered the yeast Candida tropicalis to produce sebacic acid from decanoic acid methyl ester. By blocking the β-oxidation pathway and overexpressing genes related to ω-oxidation, a significant increase in sebacic acid production was achieved. rsc.org This biotransformation process can reach high titers and yields, offering a greener alternative to pyrolysis. rsc.org
Alternative Chemical Synthesis: Another approach involves a multi-step chemical synthesis starting from purified methyl ricinoleate (B1264116) from castor oil. This route includes oxidation of the hydroxyl group, isomerization of the double bond, dihydroxylation, and subsequent oxidative cleavage to yield the ten-carbon dicarboxylic acid. researchgate.net
| Production Route | Feedstock | Key Process | Advantages | Reference |
|---|---|---|---|---|
| Conventional | Castor Oil (Ricinoleic Acid) | Alkaline Pyrolysis | Established commercial process, uses renewable feedstock | rsc.orgresearchgate.net |
| Microbial | Plant Oil Derivatives (e.g., Decanoic Acid) | Fermentation with engineered Candida tropicalis (ω-oxidation) | Environmentally friendly, high yield and purity | rsc.org |
| Alternative Chemical | Castor Oil (Methyl Ricinoleate) | Multi-step organic synthesis (Oxidation, Isomerization, Cleavage) | Avoids harsh pyrolysis conditions | researchgate.net |
Biocatalytic Production of Hexamethylenediamine from Glucose and Other Bioresources
Hexamethylenediamine (HMD) is the second monomer required for Hexamethylenediamine Sebacate synthesis. Conventionally, HMD is produced from fossil fuels through energy-intensive and hazardous processes. acs.org The development of biocatalytic routes using renewable feedstocks represents a major step towards sustainable polyamide production. researchgate.net
From Glucose using Engineered E. coli: A significant breakthrough has been the development of a novel biocatalytic pathway to produce HMD directly from D-glucose using metabolically engineered Escherichia coli. acs.orgacs.orgnih.gov This process involves designing and optimizing a modular pathway that first synthesizes adipic acid, which is then converted to HMD. acs.orgnih.gov Key aspects of this research include:
Pathway Design: Integration of an adipic acid synthesis module with a conversion module tailored for HMD production. acs.org
Metabolic Engineering: Systematic enzyme screening, optimization of protein expression, and engineering of precursor supply to enhance efficiency. acs.orgnih.gov
Co-culture Strategy: Implementation of a two-strain co-culture system to improve the division of labor in the fermentation process, successfully yielding HMD from glucose as the sole carbon source. acs.orgnih.gov
Other Bio-based Routes: While glucose is a primary focus, other bioresources are being explored. L-lysine, an amino acid produced in large volumes by microbial fermentation, is being investigated as a potential precursor for HMD. nih.gov Although direct conversion of biomass to HMD has not yet been commercialized, the use of heterogeneous catalytic systems appears to be a promising pathway. researchgate.net These emerging technologies aim to compete with traditional petrochemical production by reducing costs and improving efficiency. researchgate.net
| Biocatalytic Route | Feedstock | Microorganism/System | Key Findings | Reference |
|---|---|---|---|---|
| De Novo Synthesis | D-Glucose | Engineered Escherichia coli | Direct conversion via an adipic acid intermediate; co-culture strategy improves yield. | acs.orgacs.orgnih.gov |
| Amino Acid Conversion | L-Lysine | Engineered Escherichia coli | Pioneering biosynthetic strategy using dual metabolic pathways. | nih.gov |
| Catalytic Conversion | Various Biomass-Derived Chemicals | Heterogeneous Catalytic Systems | An emerging pathway to convert bio-based feedstocks to HMD. | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, and its precursors, can be significantly improved by applying the twelve principles of green chemistry. edu.krdnih.gov These principles provide a framework for designing chemical products and processes that are safer, more efficient, and environmentally benign. ijcrt.org
The application of these principles to the production of bio-based this compound includes:
Prevention of Waste: Biocatalytic routes are designed to minimize byproducts, unlike traditional chemical syntheses. nih.gov
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. ijcrt.org
Use of Renewable Feedstocks: Utilizing biomass such as castor oil and glucose directly addresses this core principle, reducing reliance on finite fossil fuels. sphinxsai.comgenomatica.com
Catalysis: The use of highly selective enzymes in biocatalytic routes is superior to stoichiometric reagents, reducing waste and energy consumption. edu.krdijcrt.org
Design for Energy Efficiency: Conducting synthetic steps at ambient temperature and pressure, as is common in fermentation processes, significantly lowers the energy footprint compared to high-temperature chemical reactions. sphinxsai.com
Safer Chemistry: Biological processes operating in water under mild conditions are inherently safer than conventional routes that may use hazardous solvents, toxic intermediates, and harsh conditions. acs.org
| Green Chemistry Principle | Application in this compound Production | Reference |
|---|---|---|
| 1. Waste Prevention | Biocatalytic pathways are designed for high selectivity, minimizing byproduct formation. | nih.gov |
| 3. Less Hazardous Chemical Synthesis | Avoiding toxic intermediates like adiponitrile (B1665535) used in conventional HMD synthesis. | acs.org |
| 6. Design for Energy Efficiency | Fermentation processes operate at or near ambient temperature and pressure. | sphinxsai.com |
| 7. Use of Renewable Feedstocks | Sebacic acid is derived from castor oil; HMD is produced from glucose. | arkema.comgenomatica.com |
| 9. Catalysis | Enzymes (biocatalysts) are used instead of stoichiometric chemical reagents. | ijcrt.org |
| 11. Real-Time Analysis | Monitoring fermentation processes allows for control to prevent the formation of hazardous substances. | sphinxsai.com |
Life Cycle Assessment (LCA) for Sustainable this compound Production and Utilization
A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to disposal or recycling ("cradle-to-grave"). muk.ac.ir LCAs for bio-based polymers like PA 610 (produced from hexamethylenediamine and sebacic acid) are crucial for quantifying their environmental benefits compared to their fossil-based counterparts. evonik.com
A "cradle-to-gate" LCA for VESTAMID® Terra HS, a PA 610 material, shows the environmental performance of producing the polymer. evonik.com This material is approximately 63% bio-based because the sebacic acid component is derived from castor oil. evonik.com
Comparative LCA studies have been conducted for HMD production from bio-based routes versus the conventional fossil-based route. rsc.orgresearchgate.net These assessments analyze various environmental impact categories:
Climate Change/CO2 Footprint: Bio-based routes can offer significant benefits in terms of CO2 footprint, especially when the carbon sink effect of the biomass feedstock is considered. rsc.orgresearchgate.net
Eutrophication: Some bio-based routes, particularly those reliant on agriculture for feedstocks, may have a higher impact on terrestrial, marine, and freshwater eutrophication compared to fossil-based routes. rsc.org
Resource Depletion: Utilizing renewable feedstocks reduces the consumption of non-renewable energy sources. muk.ac.ir
Emerging Research Frontiers and Future Prospects for Hexamethylenediamine Sebacate Science
Advanced Spectroscopic and Microscopic Characterization of Hexamethylenediamine (B150038) Sebacate (B1225510) and its Polymers
Modern research is employing a suite of sophisticated analytical techniques to gain deeper insights into the structure-property relationships of hexamethylenediamine sebacate and its resulting polymer, Nylon 6,10. These advanced methods move beyond routine analysis, offering higher resolution and more detailed information about morphology, molecular structure, and composition.
Spectroscopic techniques are at the forefront of this analytical push. While Fourier-transform infrared (FTIR) spectroscopy remains a standard for identifying functional groups, Raman spectroscopy is emerging as a powerful complementary tool. nih.govnasampe.org It is particularly adept at differentiating between the various crystalline polymorphs of nylons, which is crucial as the crystal phase can significantly impact the material's mechanical and electronic properties. acs.orgfrontiersin.org Quantum chemical simulations are now being used to predict and interpret the Raman spectra of nylon polymorphs, providing a more detailed understanding of their vibrational modes. acs.orgacs.org Other advanced spectroscopic methods like Laser-Induced Breakdown Spectroscopy (LIBS) offer rapid, in-situ elemental and molecular analysis, providing valuable information on composition and the presence of impurities or additives. nih.gov
In the realm of microscopy, researchers are combining techniques to create a more comprehensive picture of the material. Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure, such as the dispersion of fillers in nanocomposites. nih.govAtomic Force Microscopy (AFM) , on the other hand, excels at characterizing surface topography and mechanical properties at the nanoscale. longdom.org The correlative use of AFM and TEM on the same sample area allows for a powerful analysis, linking surface features with the underlying bulk structure. wiley.com For nanocomposites, Electron Energy Loss Spectroscopy (EELS) combined with TEM is being used to identify and map the distribution of functionalized graphene layers within a single nylon nanofiber, a feat not easily achievable with other methods. nih.gov
| Technique | Primary Information Obtained | Specific Application in Nylon 6,10 Research |
|---|---|---|
| Raman Spectroscopy | Molecular vibrations, crystallinity, polymorph identification | Differentiating between α and γ crystal phases, which can affect piezoelectric properties. acs.orgfrontiersin.org |
| Correlative AFM/TEM | Simultaneous surface topography (AFM) and internal morphology (TEM) | Linking surface properties of nanocomposites to the dispersion of internal fillers. wiley.comwiley.com |
| Laser-Induced Breakdown Spectroscopy (LIBS) | Elemental and molecular composition | Rapid, real-time chemical analysis to detect composition, impurities, or additives. nih.gov |
| Electron Energy Loss Spectroscopy (EELS) | Elemental and chemical analysis at high spatial resolution | Identifying and mapping functionalized graphene single-layers within polymer nanofibers. nih.gov |
Integration of this compound into Advanced Multifunctional Materials
The inherent properties of Nylon 6,10, such as its durability and chemical resistance, make it an excellent matrix material for the development of advanced multifunctional composites. europlas.com.vn By integrating various functional fillers, researchers are creating new materials with tailored properties for specific, high-performance applications.
One major area of research is the development of mechanically reinforced composites. Reinforcements like glass fibers, carbon fibers, and biocarbon are used to significantly enhance the tensile strength, flexural modulus, and thermal performance of the resulting material. eupegypt.comrtpcompany.comresearchgate.net Such composites are being explored for use in demanding sectors like the automotive industry. researchgate.net Beyond simple reinforcement, nanomaterials like functionalized single-walled carbon nanotubes (fSWNTs) and graphene oxide are being incorporated to create nanocomposites with improved thermal and mechanical properties even at very low filler loadings. nasampe.org
Furthermore, the integration of specific functional materials is leading to the creation of "smart" materials. For instance, by controlling the crystalline phase of nylons, it is possible to induce piezoelectric properties , allowing the material to generate an electrical charge in response to mechanical stress. frontiersin.orgnih.gov This opens up applications in energy harvesting and sensing. researchgate.netrsc.org Similarly, coating nylon fibers with conductive materials like tungsten through atomic layer deposition (ALD) can produce highly conductive and flexible textiles for use in wearable electronics. acs.org These advanced materials combine the structural integrity of the polyamide with new electronic or sensing capabilities.
Optimization of this compound-Derived Materials for Emerging Technologies
Research is actively focused on optimizing Nylon 6,10 and related polyamides for use in next-generation technologies. This involves fine-tuning material properties and processing methods to meet the unique demands of these innovative applications.
Additive Manufacturing (3D Printing) is a key area of development. The low moisture absorption of Nylon 6,10 compared to other nylons like Nylon 6,6 makes it an attractive candidate for 3D printing filaments, as absorbed water can cause defects during the printing process. stackexchange.commatterhackers.com Research is focused on optimizing printing parameters such as nozzle temperature, print speed, and the use of reinforced filaments (e.g., with carbon or glass fibers) to enhance the mechanical properties and dimensional accuracy of 3D-printed parts. matterhackers.commdpi.com
In the field of flexible electronics and smart textiles , materials derived from this compound are being engineered for performance and durability. The development of piezoelectric nylon nanofibers enables the creation of fabrics that can harvest energy from movement or function as sensors. researchgate.netnih.gov A critical challenge is ensuring these properties are retained after washing and wear, which is an active area of investigation. frontiersin.orgnih.gov
Sustainability is another major driver of innovation. Sebacic acid, one of the constituent monomers, can be derived from castor oil, making Nylon 6,10 a partially bio-based polymer. domochemicals.com This has led to increased interest in developing fully or partially bio-based polyamides as a more sustainable alternative to petroleum-based plastics. rsc.orgresearchgate.netresearchgate.net Research in this area includes developing sustainable polyamide foams and composites for applications in packaging and transportation. researchgate.netelsevierpure.com
| Emerging Technology | Key Advantage of Nylon 6,10 | Research & Optimization Focus |
|---|---|---|
| 3D Printing | Low moisture absorption, good strength. eupegypt.comstackexchange.com | Optimizing print parameters for reinforced filaments; reducing warping. mdpi.comnih.gov |
| Smart Textiles / Energy Harvesting | Potential for piezoelectricity, durability. researchgate.net | Inducing and stabilizing the piezoelectric γ-phase in nanofibers; ensuring durability after washing. frontiersin.orgnih.gov |
| Sustainable Materials | Sebacic acid monomer can be bio-derived from castor oil. domochemicals.com | Developing bio-based composites and foams; improving recyclability. researchgate.netelsevierpure.com |
| Flexible Electronics | Good electrical insulation, flexibility. eupegypt.com | Creating highly conductive fibers through coatings (e.g., ALD) for electronic applications. acs.org |
Interdisciplinary Research Paradigms in this compound Chemistry and Materials Science
The future of this compound science lies in its integration with other scientific disciplines. These interdisciplinary approaches are unlocking novel applications and a deeper fundamental understanding of the material.
In biomedical engineering , the principles used to create porous scaffolds from materials like poly(glycerol sebacate) for tissue engineering are being applied to polyamides. The biocompatibility and tunable mechanical properties of these materials make them candidates for applications in regenerative medicine. nih.govrsc.org Their use in creating structures that promote cell adhesion and proliferation is a promising area of research. researchgate.net
The intersection with environmental science is driving the development of more sustainable polymers. Life cycle assessment studies are being used to compare the environmental impact of bio-based production routes versus traditional fossil-fuel-based methods. researchgate.net Furthermore, as microplastics are a growing environmental concern, analytical methods are being developed to accurately quantify nylon microparticles in environmental samples like soil and water treatment sludge, which is crucial for understanding their fate and impact. researchgate.netresearchgate.net
Computational science provides powerful tools for accelerating materials discovery and understanding. As seen with Raman spectroscopy, quantum chemical simulations can predict material properties from first principles. acs.org This computational approach can be extended to model the polymerization process itself, investigate the interactions between the polymer matrix and various fillers, and predict the mechanical and thermal properties of new composite materials, thereby guiding experimental efforts.
This convergence of polymer chemistry with fields like biology, environmental science, and computational modeling represents a new paradigm, promising to expand the application space of this compound-derived materials far beyond their traditional uses.
Q & A
Q. What experimental evidence supports the stability of this compound under varying storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
